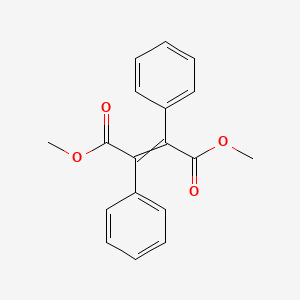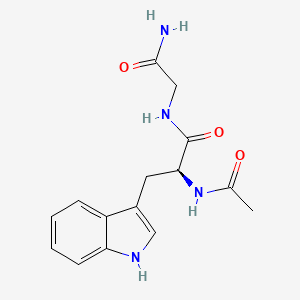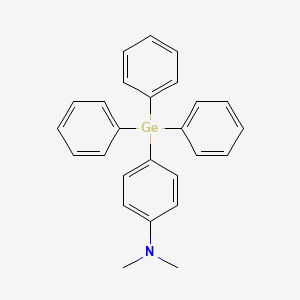![molecular formula C14H29NS B14464107 1-[(Octylsulfanyl)methyl]piperidine CAS No. 73477-71-1](/img/structure/B14464107.png)
1-[(Octylsulfanyl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Octylsulfanyl)methyl]piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, consisting of five methylene bridges and one amine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Octylsulfanyl)methyl]piperidine typically involves the reaction of piperidine with an octylsulfanyl methylating agent. One common method is the nucleophilic substitution reaction where piperidine reacts with octylsulfanyl methyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Octylsulfanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the octylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding thiol derivative.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the octylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[(Octylsulfanyl)methyl]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(Octylsulfanyl)methyl]piperidine involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. The presence of the octylsulfanyl group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
Piperidine: A basic six-membered heterocyclic amine.
Pyridine: A six-membered aromatic heterocycle with one nitrogen atom.
Piperazine: A six-membered heterocyclic compound with two nitrogen atoms.
Pyrrolidine: A five-membered heterocyclic amine.
Uniqueness: 1-[(Octylsulfanyl)methyl]piperidine is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
73477-71-1 |
|---|---|
Fórmula molecular |
C14H29NS |
Peso molecular |
243.45 g/mol |
Nombre IUPAC |
1-(octylsulfanylmethyl)piperidine |
InChI |
InChI=1S/C14H29NS/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h2-14H2,1H3 |
Clave InChI |
DDABSIRAXVBKLL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-8,9-dihydro-5h-benzo[7]annulene-5,7(6h)-dione](/img/structure/B14464040.png)
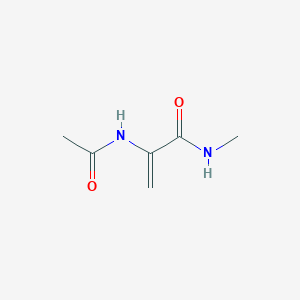
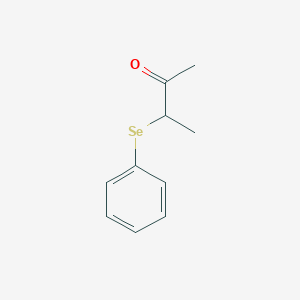
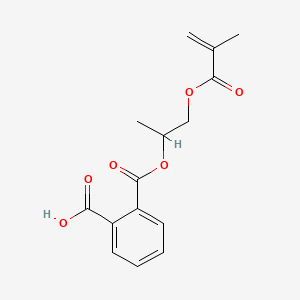
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-, monosodium salt](/img/structure/B14464062.png)
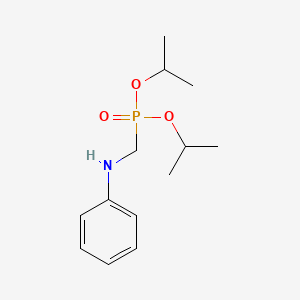
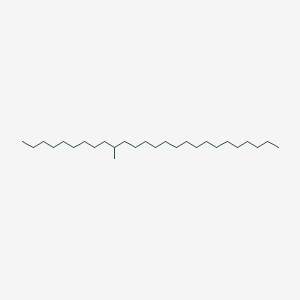

![Diethyl N-[(5-chlorothiophen-2-yl)methoxy]phosphoramidate](/img/structure/B14464081.png)

